![molecular formula C19H11Br2Cl2NO3 B11715818 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,5-dibromo-N-[3-chloro-4-(4-chlorophénoxy)phényl]-2-hydroxybenzamide est un composé organique complexe connu pour sa structure chimique unique et ses propriétés. Il s'agit d'un dérivé de benzamide halogéné, ce qui en fait un sujet intéressant pour diverses études scientifiques et applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,5-dibromo-N-[3-chloro-4-(4-chlorophénoxy)phényl]-2-hydroxybenzamide implique généralement plusieurs étapes. Une méthode courante commence par l'iodation de l'acide salicylique en utilisant de l'iode en présence de peroxyde d'hydrogène, produisant un pourcentage élevé du produit souhaité . Ceci est suivi par la réaction de l'acide 3,5-diiodosalicylique avec un aminoéther, où le chlorure d'acide salicylique est formé in situ avec du trichlorure de phosphore .
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé ne sont pas bien documentées, probablement en raison de sa nature spécialisée et de sa demande commerciale limitée. l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire, en assurant une manipulation adéquate des réactifs et une optimisation des conditions de réaction pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,5-dibromo-N-[3-chloro-4-(4-chlorophénoxy)phényl]-2-hydroxybenzamide peut subir diverses réactions chimiques, notamment:
Réactions de substitution: En raison de la présence d'atomes d'halogène, il peut participer à des réactions de substitution nucléophile.
Oxydation et réduction: Le composé peut être oxydé ou réduit dans des conditions spécifiques, modifiant sa structure chimique et ses propriétés.
Réactifs et conditions courants
Réactions de substitution: Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.
Oxydation: Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés avec différents groupes fonctionnels remplaçant les atomes d'halogène.
Applications de la recherche scientifique
Le 3,5-dibromo-N-[3-chloro-4-(4-chlorophénoxy)phényl]-2-hydroxybenzamide a plusieurs applications de recherche scientifique:
Médecine: La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Mécanisme d'action
Le mécanisme d'action du 3,5-dibromo-N-[3-chloro-4-(4-chlorophénoxy)phényl]-2-hydroxybenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure halogénée du composé lui permet d'interagir avec diverses enzymes et récepteurs, inhibant potentiellement leur activité ou modifiant leur fonction. Des études détaillées sont nécessaires pour élucider complètement son mécanisme d'action et identifier les cibles moléculaires exactes impliquées .
Applications De Recherche Scientifique
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Ce qui distingue le 3,5-dibromo-N-[3-chloro-4-(4-chlorophénoxy)phényl]-2-hydroxybenzamide des composés similaires est sa combinaison spécifique d'atomes d'halogène et de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et les applications spécialisées.
Propriétés
Formule moléculaire |
C19H11Br2Cl2NO3 |
|---|---|
Poids moléculaire |
532.0 g/mol |
Nom IUPAC |
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H11Br2Cl2NO3/c20-10-7-14(18(25)15(21)8-10)19(26)24-12-3-6-17(16(23)9-12)27-13-4-1-11(22)2-5-13/h1-9,25H,(H,24,26) |
Clé InChI |
SBUNWTUXZOCIGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
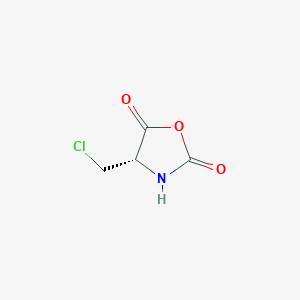
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
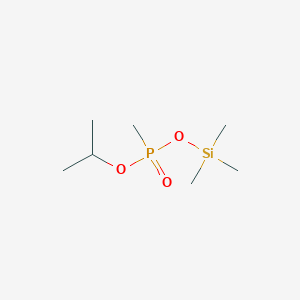
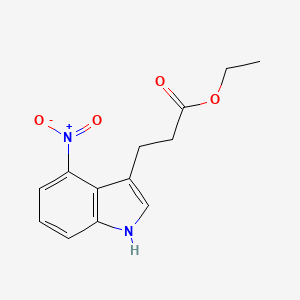
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
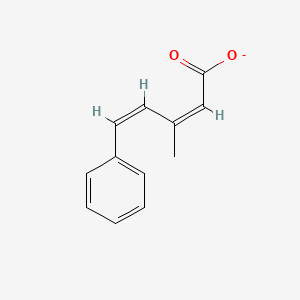
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
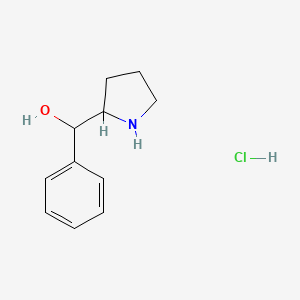
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)

